![molecular formula C17H20N2O4S3 B4582582 diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)
diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate
Overview
Description
The compound is a derivative of thiophene, a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility. The specific compound mentioned, characterized by its complex molecular structure, is of interest in synthetic organic chemistry for its potential applications in these fields.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves nucleophilic substitutions, where the yields are significantly dependent on the base and the alkylating agent used. For example, the synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives from dimethyl or diethyl 3,4-dihydroxythieno[2,3-b]thiophenedicarboxylates showcases the method's versatility and the impact of reaction conditions on product yields (Hergué & Frère, 2007).
Molecular Structure Analysis
X-ray crystallography is a primary method for determining the molecular structure of thiophene derivatives. The study of the crystal structure of a related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has provided detailed insight into its molecular configuration, confirming the structure via IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Ramazani et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives engage in various chemical reactions, including cycloadditions and nucleophilic substitutions, which can be manipulated to introduce diverse functional groups. For instance, the Gewald reaction has been used to synthesize 2-amino-3,4-dihydrothiophene derivatives, illustrating the compound's reactivity towards creating complex heterocyclic structures (Maruoka, Yamagata, & Yamazaki, 1993).
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Research has demonstrated methods for synthesizing various heterocyclic compounds, such as thieno[2,3-d]pyrimidines, which are derived from similar thiophene-based structures. These compounds have been evaluated for their potential as bioactive molecules, showcasing the versatility of thiophene derivatives in drug development (Hafez & El-Gazzar, 2008).
Chemical Analysis and Determination
Techniques like gas chromatography have been applied for the separation and determination of related medicine intermediates, indicating the relevance of such compounds in analytical chemistry and pharmaceutical manufacturing (Jiang Feng, 2004).
Biological and Pharmacological Research
Inhibition Studies
Compounds with thiophene moieties have been investigated for their inhibitory activity against specific enzymes, such as human leukocyte elastase, demonstrating their potential in therapeutic applications and drug discovery (Gütschow et al., 1999).
Antimicrobial and Anticorrosion Properties
Derivatives of thiophene have been synthesized and tested for their antimicrobial activities as well as their effectiveness as corrosion inhibitors, highlighting their application in both medicinal chemistry and industrial processes (Moumeni et al., 2020; Varalakshmi et al., 2014).
properties
IUPAC Name |
diethyl 3-methyl-5-(thiophen-2-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S3/c1-4-22-15(20)12-10(3)13(16(21)23-5-2)26-14(12)19-17(24)18-9-11-7-6-8-25-11/h6-8H,4-5,9H2,1-3H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFNFDIEKVIAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-{[(thiophen-2-ylmethyl)carbamothioyl]amino}thiophene-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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